molecular formula C13H15NO2 B14370275 Agn-PC-0lovzv CAS No. 90735-87-8

Agn-PC-0lovzv

Katalognummer: B14370275
CAS-Nummer: 90735-87-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: QPUYXDPYEMXASF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0lovzv is a chemical compound with the molecular formula C13H15NO2 . It contains a total of 31 atoms, including 15 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms

Vorbereitungsmethoden

The synthesis of Agn-PC-0lovzv involves several methods, including chemical reduction and biological artificial methods. These methods are designed to ensure the stability and purity of the compound. Industrial production methods often involve large-scale chemical synthesis, which requires precise control of reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Agn-PC-0lovzv undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0lovzv has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, it is being investigated for its potential therapeutic effects. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in chemical processes .

Wirkmechanismus

The mechanism of action of Agn-PC-0lovzv involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0lovzv can be compared with other similar compounds, such as AGN-PC-0MXVWT and AGN-PC-0CUK9P. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. For example, AGN-PC-0MXVWT has been shown to have high affinity for certain molecular targets, making it a potent inhibitor in specific contexts .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in many fields. Further research is needed to fully understand its potential and to develop new applications for this compound.

Eigenschaften

CAS-Nummer

90735-87-8

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

N-[2-(4-methoxyphenyl)cyclohex-2-en-1-ylidene]hydroxylamine

InChI

InChI=1S/C13H15NO2/c1-16-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14-15/h4,6-9,15H,2-3,5H2,1H3

InChI-Schlüssel

QPUYXDPYEMXASF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CCCCC2=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.